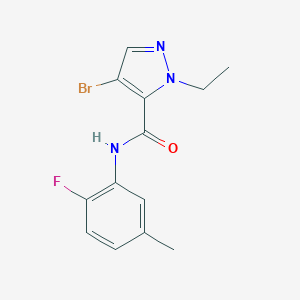

4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer.

Mécanisme D'action

Sorafenib exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF-1. This leads to the inhibition of tumor angiogenesis, proliferation, and survival. In addition, Sorafenib can induce apoptosis and autophagy in cancer cells by modulating various signaling pathways, such as MAPK, PI3K/AKT, and JAK/STAT.

Biochemical and Physiological Effects:

Sorafenib has been shown to have various biochemical and physiological effects on cancer cells and normal cells. It can inhibit the phosphorylation of downstream signaling molecules, such as ERK, AKT, and STAT3, and induce the expression of pro-apoptotic proteins, such as Bax and Bad. In addition, Sorafenib can affect the metabolism of cancer cells by inhibiting glycolysis and inducing oxidative phosphorylation. However, Sorafenib can also cause adverse effects on normal cells, such as cardiovascular toxicity, dermatological toxicity, and gastrointestinal toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib is a useful tool for studying the role of receptor tyrosine kinases in cancer biology. It can be used to investigate the effects of inhibiting specific kinases on tumor growth, angiogenesis, and metastasis. In addition, Sorafenib can be used to test the efficacy of combination therapies with other anti-cancer agents. However, Sorafenib has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions.

Orientations Futures

There are several future directions for the research on Sorafenib. One direction is to develop more potent and selective inhibitors of specific receptor tyrosine kinases. Another direction is to investigate the mechanisms of resistance to Sorafenib and develop strategies to overcome it. Furthermore, Sorafenib can be tested for its potential use in other types of cancer and in combination with novel therapeutic agents, such as immune checkpoint inhibitors and epigenetic modulators. Finally, Sorafenib can be used for the development of personalized medicine approaches based on the molecular profiling of cancer patients.

Méthodes De Synthèse

The synthesis of Sorafenib involves the condensation of 4-bromo-1H-pyrazole-5-carboxylic acid with N-(2,4-dimethyl-5-iodophenyl)-2,4-dimethyl-5-aminobenzamide, followed by the reaction with ethyl chloroformate and 2-fluoro-5-methylphenylboronic acid. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical settings for its anti-tumor activity. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, melanoma, and breast cancer. In addition, Sorafenib has been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy, radiotherapy, and immunotherapy.

Propriétés

Formule moléculaire |

C13H13BrFN3O |

|---|---|

Poids moléculaire |

326.16 g/mol |

Nom IUPAC |

4-bromo-2-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C13H13BrFN3O/c1-3-18-12(9(14)7-16-18)13(19)17-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,17,19) |

Clé InChI |

ZHMCNRYNPJPSQY-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |

SMILES canonique |

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)

![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)

![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)

![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)

![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)

![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)